molecular formula C13H13N3O2 B2946013 3-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-1,3,4-oxadiazin-4-yl]propanenitrile CAS No. 861212-61-5

3-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-1,3,4-oxadiazin-4-yl]propanenitrile

Cat. No. B2946013
CAS RN: 861212-61-5
M. Wt: 243.266
InChI Key: IOLKREJYZINXNR-UHFFFAOYSA-N
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Description

3-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-1,3,4-oxadiazin-4-yl]propanenitrile, also known as MO-1, is a chemical compound that has gained interest in the scientific community due to its potential applications in medicinal chemistry.

Scientific Research Applications

Medicinal Chemistry: AMPA Receptor Antagonists

This compound has been explored for its potential as an orally active AMPA receptor antagonist . AMPA receptors are involved in fast synaptic transmission in the central nervous system, and their dysregulation is associated with various neurological disorders. Derivatives of this compound have shown promise in preclinical studies for their anticonvulsant activity and protective index in seizure models . This suggests potential applications in the development of new treatments for epilepsy and other conditions involving excitatory neurotransmission imbalance.

Antimicrobial Agents

Research indicates that derivatives of this compound could be synthesized to exhibit significant antimicrobial activity . The structural flexibility allows for the creation of analogs that can target a range of bacterial and fungal pathogens. This is particularly relevant in the context of rising antibiotic resistance, where new classes of antimicrobial agents are urgently needed.

Chemical Property Analysis

The compound’s chemical properties, such as its molecular weight, boiling point, and solubility, can be analyzed to predict its behavior in different environments . Understanding these properties is crucial for its application in any field, whether it’s formulating a new drug or designing a specialized industrial process.

properties

IUPAC Name

3-[2-(4-methylphenyl)-5-oxo-1,3,4-oxadiazin-4-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-10-3-5-11(6-4-10)13-15-16(8-2-7-14)12(17)9-18-13/h3-6H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLKREJYZINXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)CO2)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501331893
Record name 3-[2-(4-methylphenyl)-5-oxo-1,3,4-oxadiazin-4-yl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666685
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-1,3,4-oxadiazin-4-yl]propanenitrile

CAS RN

861212-61-5
Record name 3-[2-(4-methylphenyl)-5-oxo-1,3,4-oxadiazin-4-yl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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